Methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate Methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate
Brand Name: Vulcanchem
CAS No.: 1365271-42-6
VCID: VC0171120
InChI: InChI=1S/C15H10F4O2/c1-21-14(20)10-4-2-9(3-5-10)11-6-7-13(16)12(8-11)15(17,18)19/h2-8H,1H3
SMILES: COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F
Molecular Formula: C15H10F4O2
Molecular Weight: 298.237

Methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate

CAS No.: 1365271-42-6

Cat. No.: VC0171120

Molecular Formula: C15H10F4O2

Molecular Weight: 298.237

* For research use only. Not for human or veterinary use.

Methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate - 1365271-42-6

Specification

CAS No. 1365271-42-6
Molecular Formula C15H10F4O2
Molecular Weight 298.237
IUPAC Name methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate
Standard InChI InChI=1S/C15H10F4O2/c1-21-14(20)10-4-2-9(3-5-10)11-6-7-13(16)12(8-11)15(17,18)19/h2-8H,1H3
Standard InChI Key FPIJQZDDAVVHKQ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F

Introduction

Chemical Identity and Structural Information

Methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate is a fluorinated biphenyl derivative with precise structural characteristics. The compound's identity is defined by several standard chemical identifiers that facilitate its classification and recognition in chemical databases and research literature.

Basic Identification Parameters

The compound's fundamental identification parameters are essential for its proper classification and procurement in research settings:

ParameterValue
CAS Number1365271-42-6
Molecular FormulaC₁₅H₁₀F₄O₂
Molecular Weight298.237 g/mol
IUPAC Namemethyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate
Alternative NameMethyl 4''-fluoro-3''-(trifluoromethyl)-[1,1''-biphenyl]-4-carboxylate

The compound consists of a biphenyl backbone with a methyl carboxylate group at the para position of one phenyl ring and a fluorine atom and trifluoromethyl group on the second phenyl ring .

Structural Descriptors

Several standardized structural descriptors provide further characterization of the compound's molecular architecture:

DescriptorValue
InChIInChI=1S/C15H10F4O2/c1-21-14(20)10-4-2-9(3-5-10)11-6-7-13(16)12(8-11)15(17,18)19/h2-8H,1H3
InChIKeyFPIJQZDDAVVHKQ-UHFFFAOYSA-N
SMILESCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F
PubChem Compound ID70699724

These structural descriptors serve as unique identifiers for database searches and allow researchers to accurately represent the compound in computational chemistry applications.

Structural Comparison with Related Compounds

To better understand the unique properties of Methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate, it's valuable to compare it with structurally related compounds.

Comparison with Methyl 4-fluoro-3-(trifluoromethyl)benzoate

A closely related compound, Methyl 4-fluoro-3-(trifluoromethyl)benzoate (CAS: 176694-36-3), shares similar functional groups but lacks the additional phenyl ring:

PropertyMethyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoateMethyl 4-fluoro-3-(trifluoromethyl)benzoate
CAS Number1365271-42-6176694-36-3
Molecular FormulaC₁₅H₁₀F₄O₂C₉H₆F₄O₂
Molecular Weight298.237 g/mol222.136 g/mol
StructureBiphenyl backbone with methyl carboxylate groupSingle phenyl ring with methyl carboxylate group
DensityNot reported1.3±0.1 g/cm³
Boiling PointNot reported218.6±40.0 °C at 760 mmHg
Flash PointNot reported83.7±22.2 °C

The additional phenyl ring in Methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate significantly increases its molecular weight and likely affects its physical properties compared to the simpler analog .

Comparison with 4-((3-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid

Another related compound contains the 4-fluoro-3-(trifluoromethyl)phenyl group but incorporates it into a more complex thiazolidinone structure:

PropertyMethyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate4-((3-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid
Molecular FormulaC₁₅H₁₀F₄O₂C₁₈H₉F₄NO₃S₂
Molecular Weight298.237 g/mol427.4 g/mol
Functional GroupsMethyl ester, biphenyl, trifluoromethylCarboxylic acid, thiazolidinone, ylidene, trifluoromethyl
StructureLinear biphenyl structureComplex heterocyclic structure

This heterocyclic derivative contains additional sulfur atoms and a thioxothiazolidin ring system, making it significantly more complex and likely altering its biological activity profile compared to our target compound .

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